Methyl 4-bromo-2-fluoro-6-iodobenzoate
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Overview
Description
Methyl 4-bromo-2-fluoro-6-iodobenzoate: is an organic compound with the molecular formula C8H5BrFIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and iodine atoms, and the carboxylic acid group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-fluoro-6-iodobenzoate typically involves multi-step organic reactions. One common method is the halogenation of methyl benzoate derivatives. The process may include:
Bromination: Introduction of a bromine atom at the 4-position of the benzene ring.
Fluorination: Introduction of a fluorine atom at the 2-position.
Iodination: Introduction of an iodine atom at the 6-position.
Each halogenation step requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe). Fluorination may involve the use of fluorine gas (F2) or other fluorinating agents under controlled conditions. Iodination can be performed using iodine (I2) and an oxidizing agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must ensure high purity and yield, often requiring optimization of reaction conditions and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-2-fluoro-6-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The halogen atoms can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products: The products formed depend on the type of reaction and the reagents used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 4-bromo-2-fluoro-6-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-fluoro-6-iodobenzoate depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups, facilitating various transformations. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Methyl 4-iodobenzoate: Similar structure but lacks bromine and fluorine atoms.
Methyl 2-bromo-4-fluoro-6-iodobenzoate: Similar structure with different positions of halogen atoms.
Methyl 4-bromo-2-fluorobenzoate: Lacks the iodine atom.
Uniqueness: Methyl 4-bromo-2-fluoro-6-iodobenzoate is unique due to the presence of three different halogen atoms on the benzene ring, providing distinct reactivity and potential for diverse applications.
Biological Activity
Methyl 4-bromo-2-fluoro-6-iodobenzoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This compound, characterized by the presence of multiple halogen substituents on the benzene ring, suggests a unique reactivity profile that may influence various biological pathways. This article explores its synthesis, biological properties, and potential applications in drug development.
Chemical Structure and Synthesis
This compound is a derivative of benzoic acid, with the molecular formula C9H7BrFIO2. The synthesis typically involves a multi-step process that includes halogenation reactions. The presence of bromine, fluorine, and iodine enhances its solubility and reactivity in organic solvents, making it suitable for various chemical applications.
Synthesis Steps:
- Halogenation : Sequential introduction of bromine, fluorine, and iodine onto the aromatic ring.
- Esterification : Formation of the methyl ester from benzoic acid derivatives.
- Purification : Techniques such as column chromatography are employed to isolate the desired product.
Biological Activity
The biological activity of this compound is under investigation, with preliminary studies indicating potential antimicrobial and anticancer properties. The halogenated structure may interact with various biological targets, including enzymes and receptors.
Antimicrobial Activity
Research has shown that compounds with similar halogenated structures exhibit significant antimicrobial activity against a range of pathogens. For instance, studies have reported that derivatives containing halogens can enhance potency against Gram-negative bacteria.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | TBD | TBD |
Ciprofloxacin | 0.008 | E. coli |
Compound X | 0.125 | Pseudomonas aeruginosa |
The minimum inhibitory concentration (MIC) values for related compounds suggest that this compound could potentially exhibit similar or enhanced activity due to its unique structure.
Anticancer Properties
In vitro studies have indicated that halogenated benzoates can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanisms by which this compound exerts its effects are still being elucidated.
Case Studies
- Topoisomerase Inhibition : A study exploring the inhibition of topoisomerases by halogenated compounds found that certain derivatives showed promising results in inhibiting bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial replication .
- Antimycobacterial Activity : Research also highlights the potential antimycobacterial properties of similar compounds, suggesting that this compound could be evaluated against Mycobacterium tuberculosis strains .
The mechanism of action for this compound is hypothesized to involve:
- Interaction with Enzymes : The halogen substituents may enhance binding affinity to target enzymes.
- Alteration of Membrane Permeability : The compound's structure may affect cellular uptake and retention within microbial cells.
Properties
Molecular Formula |
C8H5BrFIO2 |
---|---|
Molecular Weight |
358.93 g/mol |
IUPAC Name |
methyl 4-bromo-2-fluoro-6-iodobenzoate |
InChI |
InChI=1S/C8H5BrFIO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 |
InChI Key |
CAYGCAXDBJTWQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1I)Br)F |
Origin of Product |
United States |
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